REACTION_SMILES
|
[C:13](#[N:14])[CH2:15][C:16](=[O:17])[OH:18].[CH3:19][C:20]([O:21][C:22](=[O:23])[CH3:24])=[O:25].[cH:1]1[cH:2][n:3]2[c:12]3[c:7]([cH:8][cH:9][cH:10][c:11]13)[CH2:6][CH2:5][CH2:4]2>>[c:1]1([C:16]([CH2:15][C:13]#[N:14])=[O:17])[cH:2][n:3]2[c:12]3[c:7]([cH:8][cH:9][cH:10][c:11]13)[CH2:6][CH2:5][CH2:4]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cc2c3c(c1)ccn3CCC2
|
Name
|
|
Type
|
product
|
Smiles
|
N#CCC(=O)c1cn2c3c(cccc13)CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |